Propargylcholine

Overview

Description

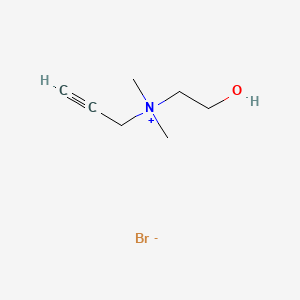

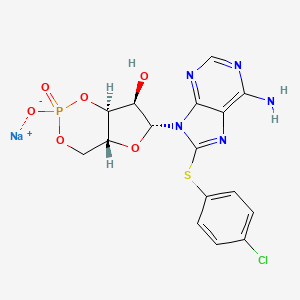

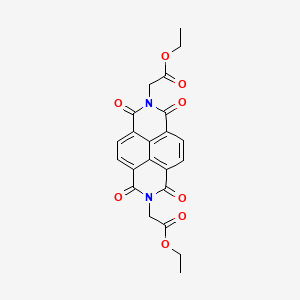

Propargylcholine is a molecular tool used to study the biochemical and metabolic processes of Choline-containing phospholipids in cells . It is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

This compound is involved in the synthesis of phosphatidylcholine through CCTβ3 activation on lipid droplets, which is crucial for sustaining autophagy and long-term cell survival . Another approach involves the use of propargylsilanes for deoxygenative bispropargylation .Molecular Structure Analysis

This compound bromide contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Its molecular formula is C7H14BrNO .Chemical Reactions Analysis

This compound phospholipids can be analyzed by MS. The routine employs 1-radyl-2-lyso-sn-glycero-3-phosphopropargylcholines as labeled lysophosphatidylcholine precursors, which upon cellular conversion direct the traceable tag with superb specificity and efficiency to the primary target lipid class .Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.10 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors. It has three rotatable bonds. Its exact mass and monoisotopic mass are 207.02588 g/mol. Its topological polar surface area is 20.2 Ų .Scientific Research Applications

1. Magnetic Resonance Hyperpolarization

Propargylcholine has been utilized in enhancing magnetic resonance imaging (MRI) signals. Specifically, -Propargylcholine was synthesized and hydrogenated with para-H to transfer spin order to the resonance, enhancing the MRI signal. This method, involving parahydrogen-induced polarization, increases the MRI signal by about 3000 times, providing insights into improved imaging techniques (Reineri et al., 2012).

2. Phospholipid Detection via Mass Spectrometry

In a novel method for analyzing this compound phospholipids by mass spectrometry (MS), this compound replaces the choline head group in phospholipids, which are abundant components of cellular membranes and crucial in biological functions. This method uses labeled lysophosphatidylcholine precursors for highly specific and sensitive MS detection, offering new insights into choline phospholipid metabolism in brain endothelial cells (Yaghmour et al., 2021).

3. Fluorescence Imaging in Plant Lipid Research

This compound has been used in bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants. It allows the labeling and visualization of specific lipid classes in plant cells, providing a direct way to tag and visualize specific lipid molecules. This method is crucial for studying the dynamic structural and signaling roles of lipids in plant cells (Paper et al., 2018).

4. In Vivo Metabolic Labeling and Imaging

This compound has been developed as a method to label choline-containing phospholipids in vivo, based on the metabolic incorporation of the choline analog into phospholipids. This approach enables the visualization of phospholipid synthesis, turnover, and subcellular localization in cells and mouse tissues by both fluorescence and electron microscopy. It provides a robust method for studying the cell biology of Cho phospholipids (Jao et al., 2009).

5. Choline Catabolism Inhibition in Bacteria

This compound has been shown to inhibit choline catabolism in Pseudomonas aeruginosa and other aerobic choline-catabolizing bacteria. It acts by inhibiting Dgc enzyme-catalyzed dimethylglycine demethylation. This inhibition can be critical in studying bacterial choline catabolism in clinical and environmental isolates, and could be a useful tool for studying proteobacterial choline catabolism in situ (Fitzsimmons et al., 2011).

Mechanism of Action

Target of Action

Propargylcholine is a choline analogue that can be incorporated into all classes of choline-containing phospholipids such as phosphatidylcholine and sphingomyelin . These phospholipids are major components of cellular membranes and play fundamental structural and regulatory roles in cell metabolism and signaling .

Mode of Action

This compound interacts with its targets by replacing the choline head group in phospholipids . The terminal alkyne of the this compound phospholipids can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This interaction allows for the visualization of choline phospholipids in cells with high sensitivity and spatial resolution .

Biochemical Pathways

The incorporation of this compound into phospholipids affects the metabolism of these lipids. For instance, differences have been observed in the metabolism of phosphatidylcholine and its pendant, ether phosphatidylcholine . The this compound phospholipids can be traced by TLC using fluorogenic reporter azides or by MS benefiting from a specific precursor ion in positive ion mode .

Result of Action

The incorporation of this compound into phospholipids results in the labeling of these lipids, allowing them to be visualized in cells with high sensitivity and spatial resolution . This labeling can provide valuable insights into the cellular and molecular effects of this compound’s action, such as changes in phospholipid metabolism .

Action Environment

It’s worth noting that certain reagents used in related processes, such as propargyl bromide and allenyl boronic acid, can raise environmental and safety concerns

Future Directions

Biochemical Analysis

Biochemical Properties

Propargylcholine can be used to label the major membrane lipid, phosphatidylcholine, and other choline phospholipids in plants . It interacts with various enzymes, proteins, and other biomolecules, and its incorporation is not detrimental to plant growth .

Cellular Effects

This compound influences cell function by being readily taken up by roots and incorporated into choline phospholipids . It affects cell signaling pathways, gene expression, and cellular metabolism by altering the composition of the cell membrane .

Molecular Mechanism

This compound exerts its effects at the molecular level by replacing the choline head group in the cellular lipidome . This results in specific labeling of choline phospholipids, allowing for visualization and study of these lipids .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stable and its effects on cellular function can be observed over time . Its incorporation into choline phospholipids does not significantly impact the pool of choline plus choline-like phospholipids or other lipid species .

Metabolic Pathways

This compound is involved in the metabolic pathways of choline-containing phospholipids . It interacts with enzymes involved in these pathways, and its incorporation can be used to study changes in metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its incorporation into choline phospholipids . It does not appear to interact with specific transporters or binding proteins .

Subcellular Localization

This compound is localized within the cell based on its incorporation into choline phospholipids . It is found in cell membranes, including the tonoplast and the endoplasmic reticulum .

properties

IUPAC Name |

2-hydroxyethyl-dimethyl-prop-2-ynylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO.BrH/c1-4-5-8(2,3)6-7-9;/h1,9H,5-7H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMUCZDUIQLBJB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CC#C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide](/img/structure/B1663058.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B1663061.png)

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide](/img/structure/B1663065.png)